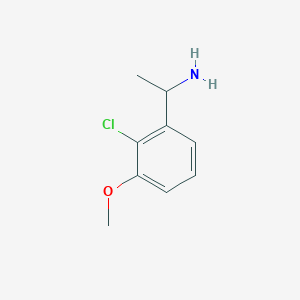

1-(2-Chloro-3-methoxyphenyl)ethan-1-amine

Description

Contextualizing the Significance of Chiral Amines in Synthetic Methodologies

Chiral amines are indispensable tools in modern organic synthesis due to their versatile applications. nih.gov They are widely used as chiral resolving agents to separate racemic mixtures of acidic compounds, a foundational technique in obtaining enantiomerically pure substances. nih.gov Furthermore, they serve as crucial chiral auxiliaries, where they are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation, and are later removed. nih.gov The 1-phenylethylamine (B125046) (α-PEA) framework, to which the title compound belongs, is a classic example of a privileged chiral auxiliary used in the synthesis of a wide array of natural products and medicinal substances. nih.gov

In recent decades, the role of chiral amines has expanded significantly into the realm of organocatalysis. nih.gov Primary amines derived from natural amino acids or other chiral scaffolds have emerged as powerful catalysts for a broad range of enantioselective reactions, often providing complementary or superior outcomes compared to secondary amine catalysts. nih.gov These catalysts typically operate by forming transient iminium or enamine intermediates with carbonyl substrates, effectively lowering the LUMO or raising the HOMO of the substrate to facilitate asymmetric bond formation. libretexts.org

Structural Features and Electronic Influences of Aromatic Substituents

The chemical behavior of 1-(2-chloro-3-methoxyphenyl)ethan-1-amine is heavily influenced by the electronic properties of its aromatic substituents: the ortho-chloro and meta-methoxy groups. These groups modulate the electron density of the phenyl ring through a combination of inductive and resonance effects, which in turn affects the reactivity of the ring and the basicity of the amine. vaia.com

Methoxy (B1213986) Group (meta): The oxygen of the methoxy group is also electronegative, leading to an inductive withdrawal (-I) of electron density. vaia.com When positioned meta to a reaction site, its strong electron-donating resonance effect (+R) is not directly transmitted to that site, making the inductive effect more prominent in that context. libretexts.orgvaia.com However, the methoxy group is generally considered a strong activating, ortho/para-directing group because its powerful +R effect dramatically increases electron density at those positions, overriding its -I effect. libretexts.org

The combination of an ortho-chloro and a meta-methoxy group creates a complex electronic environment. The ring is generally deactivated by the two inductive withdrawing groups. Predicting the precise outcome of electrophilic aromatic substitution on this ring would require considering the interplay of these competing effects.

Overview of Current Research Trajectories and Future Directions

The field of chiral amine synthesis is continuously evolving, driven by the demand for more efficient, sustainable, and versatile methods. A major trend is the increasing use of biocatalysis, particularly employing enzymes like transaminases and oxidases for the asymmetric synthesis of amines from prochiral ketones or the deracemization of racemic mixtures. mdpi.com These enzymatic methods offer high enantioselectivity under mild conditions. Concurrently, advances in transition-metal catalysis and organocatalysis continue to provide powerful new strategies for preparing chiral amines. nih.gov

Looking forward, research involving substituted phenethylamines like 1-(2-chloro-3-methoxyphenyl)ethan-1-amine is likely to expand, particularly in medicinal chemistry. The phenethylamine (B48288) scaffold is a core component of numerous endogenous neurotransmitters and a vast array of pharmaceutical agents. wikipedia.org The specific substitution pattern of the title compound, with its combination of a halogen and a methoxy group, offers a unique profile of lipophilicity and hydrogen bonding potential that could be exploited in drug design. youtube.com As synthetic methodologies become more robust, such chiral building blocks will become increasingly accessible for incorporation into screening libraries to discover new therapeutic leads for a wide range of diseases. nih.govresearchgate.net The development of faster and more efficient chiral separation techniques, such as advanced HPLC and capillary electrophoresis methods, will also be crucial in supporting this research. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

1-(2-chloro-3-methoxyphenyl)ethanamine |

InChI |

InChI=1S/C9H12ClNO/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-6H,11H2,1-2H3 |

InChI Key |

BBOYRGKWTRGIBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C(=CC=C1)OC)Cl)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies

Enantioselective Synthesis Pathways

Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule. This is paramount in pharmacology, where different enantiomers can have distinct biological activities. For the target amine, these pathways typically start from the prochiral ketone, 2-chloro-3-methoxyacetophenone.

Asymmetric reductive amination is a powerful and direct method for converting ketones into chiral amines. wipo.int The process involves the in-situ formation of an imine from the ketone precursor, which is then asymmetrically reduced to the target amine using a chiral catalyst and a reducing agent. This transformation can be achieved through direct hydrogenation with H₂ gas or through transfer hydrogenation using a hydrogen donor.

Catalytic asymmetric hydrogenation offers a highly atom-economical route to chiral amines. google.com This approach utilizes chiral transition-metal complexes, most notably those based on ruthenium, rhodium, or iridium, to catalyze the addition of molecular hydrogen across the C=N bond of an intermediate imine.

For the synthesis of amines from α-chloro ketones like 2-chloro-3-methoxyacetophenone, the reaction is analogous to the well-established asymmetric hydrogenation of the ketone itself to a chiral alcohol. codexis.com Chiral ruthenium catalysts, such as those combining a Ru(II) precursor with a chiral diamine ligand like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are effective for the reduction of base-sensitive substrates, including α-chloro ketones. codexis.comacs.org The reaction typically proceeds under slightly acidic conditions to prevent degradation of the substrate, affording the corresponding chiral products with high enantioselectivity. While specific data for 1-(2-chloro-3-methoxyphenyl)ethan-1-amine is not extensively published, the hydrogenation of analogous aromatic chloro-ketones demonstrates the viability of this approach.

Table 1: Asymmetric Hydrogenation of an Analogous α-Chloro Ketone Data based on the hydrogenation of α-chloroacetophenone, a structural analog.

| Catalyst | Substrate/Catalyst Ratio (S/C) | H₂ Pressure (atm) | Enantiomeric Excess (ee) | Reference |

| Ru(OTf)(S,S)-TsDpen | 1000 | 10 | 96% (R) | codexis.com |

Asymmetric transfer hydrogenation (ATH) serves as a practical and often safer alternative to direct hydrogenation, as it avoids the use of high-pressure hydrogen gas. google.com Instead, it employs hydrogen donors like isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture. The catalysts are typically chiral ruthenium or iridium complexes, similar to those used in direct hydrogenation. google.comgoogleapis.com

The synthesis of primary amines via ATH often involves the reduction of an N-sulfinylimine intermediate. For instance, N-(tert-butylsulfinyl)imines, derived from ketones, can be reduced with high efficiency and stereoselectivity using a ruthenium complex. google.com Microwave irradiation has been shown to significantly accelerate these reactions. google.comrsc.org While direct application to 1-(2-chloro-3-methoxyphenyl)ethan-1-amine is not detailed in the literature, the reduction of various aromatic N-(tert-butylsulfinyl)ketimines provides a strong precedent for this methodology, yielding amines with excellent enantiomeric excess after removal of the sulfinyl group. google.com

Table 2: Asymmetric Transfer Hydrogenation of an Analogous N-(tert-Butylsulfinyl)imine Data based on the ATH of an aromatic N-(tert-butylsulfinyl)ketimine.

| Catalyst System | Hydrogen Donor | Temperature | Enantiomeric Excess (ee) | Reference |

| [RuCl₂(p-cymene)]₂ / 2-amino-2-methylpropan-1-ol | Isopropanol | 80 °C (Microwave) | up to 96% | google.com |

Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. cloudfront.net For the production of chiral amines, two main enzyme classes are employed: transaminases for direct amination of ketones and ketoreductases for the synthesis of chiral alcohol intermediates.

Amine transaminases (ATAs), also known as ω-transaminases, catalyze the asymmetric synthesis of a primary amine by transferring an amino group from an amine donor (commonly isopropylamine) to a ketone acceptor. cloudfront.net This one-step process is highly attractive for its directness and excellent enantioselectivity. acs.orgcloudfront.net

The identification of a suitable ATA for a novel substrate like 2-chloro-3-methoxyacetophenone often involves screening a panel of engineered enzymes. acs.org Companies like Codexis offer commercially available screening kits containing a diverse portfolio of (R)- and (S)-selective transaminases that have been evolved for broad substrate scope and process robustness. codexis.comcodexis.comcloudfront.netgoogle.com An initial screen would identify "hit" enzymes, which can then be used in optimized processes or serve as starting points for further protein engineering to enhance performance for industrial-scale production. acs.org

Table 3: Representative Results from Transaminase Screening for an Analogous Ketone Data based on the general performance of commercial ATA kits on acetophenone (B1666503) derivatives.

| Enzyme Source | Amine Donor | pH | Temperature (°C) | Stereoselectivity | Reference |

| Commercial ATA Kit (e.g., Codex®) | Isopropylamine | 7.5 - 9.0 | 30 - 55 | (R)- or (S)- selective enzymes available | codexis.com, acs.org |

An alternative biocatalytic route involves a two-step process starting with the asymmetric reduction of the ketone precursor, 2-chloro-3-methoxyacetophenone, to the corresponding chiral alcohol, 1-(2-chloro-3-methoxyphenyl)ethan-1-ol. This reduction is catalyzed by a ketoreductase (KRED). googleapis.comwipo.int The resulting enantiopure alcohol is then converted into the target amine through chemical methods, such as a Mitsunobu reaction or conversion to a sulfonate ester followed by nucleophilic substitution with an amine source, which typically proceeds with inversion of stereochemistry.

KREDs are highly effective for producing chiral α-chloroalcohols with exceptional enantiomeric excess. googleapis.comwipo.int Similar to ATAs, the development process for a specific substrate often begins by screening KRED libraries to find an enzyme with the desired activity and stereoselectivity (either R or S). codexis.comcloudfront.net Engineered KREDs from various microorganisms, such as Scheffersomyces stipitis and Chryseobacterium sp., have shown excellent performance in the reduction of structurally related aromatic chloro-ketones. googleapis.comcodexis.com A patent for the synthesis of the closely related (S)-1-(2-chlorophenyl)ethanol describes a KRED-catalyzed process achieving over 99% conversion and a 99.7% enantiomeric excess.

Table 4: Ketoreductase-Catalyzed Reduction of Analogous Chloro-Substituted Acetophenones Data based on structurally similar substrates.

| Enzyme | Substrate | Conversion | Enantiomeric Excess (ee) | Reference |

| Ketoreductase (proprietary) | o-Chloroacetophenone | >99% | 99.7% (S) | |

| SsCR from S. stipitis | 2-Chloro-1-(2,4-dichlorophenyl)ethanone | 88.2% (isolated yield) | >99.9% (R) | codexis.com |

Biocatalytic Approaches for Chiral Amine Production

Racemic Synthesis and Resolution Strategies

A common and established route to obtaining enantiomerically pure amines involves the synthesis of a racemic mixture, followed by separation of the enantiomers. This approach remains a cornerstone of synthetic organic chemistry.

Reductive Amination of 1-(2-Chloro-3-methoxyphenyl)ethan-1-one

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds, making it a key reaction in the pharmaceutical industry. mdpi.comresearchgate.net The process typically involves the reaction of a ketone or aldehyde with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine. This imine is then reduced in situ or in a separate step to yield the target amine.

For the synthesis of racemic 1-(2-chloro-3-methoxyphenyl)ethan-1-amine, the precursor ketone, 1-(2-chloro-3-methoxyphenyl)ethan-1-one, is subjected to reductive amination. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. The Leuckart reaction, a classic method for reductive amination, utilizes formic acid or its derivatives as both the reducing agent and the amine source (in the form of formamide (B127407) or ammonium formate). mdpi.com Modern variations may employ metal catalysts, such as nickel or ruthenium, to facilitate the reduction under milder conditions. mdpi.comacs.org

Table 1: General Conditions for Reductive Amination

| Amine Source | Reducing Agent / Catalyst | Solvent | General Applicability |

|---|---|---|---|

| Ammonium Acetate | Sodium Cyanoborohydride | Methanol (B129727) | Broad substrate scope, mild conditions |

| Ammonia, H₂ | Raney Nickel or Palladium/Carbon | Ethanol/Methanol | Catalytic hydrogenation, often requires pressure |

| Ammonium Formate | Formic Acid (Leuckart-Wallach) | None (neat) | Classic method, requires high temperatures |

Classical Diastereomeric Salt Formation for Racemate Resolution

Once the racemic amine is synthesized, classical resolution via diastereomeric salt formation is one of the most common methods for separating the enantiomers. wikipedia.org This technique relies on reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.orglibretexts.org This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility.

The differing solubilities allow for the separation of the diastereomeric salts by fractional crystallization. wikipedia.orglibretexts.org After separation, the desired enantiomer of the amine can be liberated from its salt by treatment with a base. The choice of resolving agent and solvent is critical and often determined empirically to achieve efficient separation. wikipedia.org

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Typical Solvent Systems |

|---|---|---|

| (+)-Tartaric Acid | Chiral Acid | Methanol, Ethanol, Water libretexts.orglibretexts.org |

| (-)-Mandelic Acid | Chiral Acid | Alcohols, Acetonitrile (B52724) libretexts.org |

| (+)-Camphor-10-sulfonic acid | Chiral Acid | Alcohols, Water libretexts.org |

Kinetic Resolution Techniques (e.g., enzymatic kinetic resolution)

Kinetic resolution is another powerful strategy for separating enantiomers. This method exploits the different reaction rates of two enantiomers with a chiral catalyst or reagent. nih.gov Enzymatic kinetic resolution is particularly prominent, utilizing enzymes like lipases, which can exhibit high enantioselectivity. nih.govresearchgate.netresearchgate.net

In a typical enzymatic kinetic resolution of a racemic amine, an enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. researchgate.net For example, using an acyl donor like vinyl acetate, a lipase (B570770) could selectively convert the (R)-enantiomer of 1-(2-chloro-3-methoxyphenyl)ethan-1-amine to its corresponding acetamide, while the (S)-enantiomer remains largely unreacted. The resulting mixture of the acylated amine and the unreacted amine can then be separated by standard techniques like chromatography. The enantioselectivity of the process is a key factor, with high selectivity allowing for the isolation of both the product and the remaining starting material with high enantiomeric purity. nih.govnih.gov

Emerging Synthetic Protocols

To improve efficiency, reduce waste, and simplify procedures, chemists are continuously developing new synthetic strategies.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single vessel to form a final product that incorporates portions of all the starting materials. researchgate.netnih.govmdpi.com This approach is advantageous as it minimizes the need for purification of intermediates, saves time and resources, and can lead to the rapid construction of complex molecules. researchgate.netekb.eg While a specific MCR for 1-(2-chloro-3-methoxyphenyl)ethan-1-amine is not detailed in the provided context, the general principle could involve reacting a derivative of 2-chloro-3-methoxybenzaldehyde, an amine source, and a third component in a single step to construct the desired phenylethylamine framework.

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in safety, scalability, and process control compared to traditional batch reactors. whiterose.ac.uknih.gov In a flow system, reactants are continuously pumped through a reactor, where they mix and react. whiterose.ac.uk This technology is well-suited for hazardous reactions or those requiring precise temperature and pressure control.

For the synthesis of chiral amines, continuous flow reactors can be integrated with immobilized catalysts, such as enzymes or metal complexes. acs.org For instance, the enzymatic kinetic resolution of an amine could be performed by passing the racemic mixture through a packed-bed reactor containing an immobilized lipase. whiterose.ac.uk This setup allows for easy separation of the product from the catalyst and enables the continuous production of the desired enantiomer. nih.govacs.org Similarly, reductive amination can be performed in flow, providing better control over reaction conditions and potentially increasing yield and productivity. acs.org

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of specialty chemicals is a paramount goal in modern organic chemistry, aiming to reduce environmental impact and enhance process safety and efficiency. For the synthesis of 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine, a critical analysis of potential green strategies involves evaluating alternative solvents, catalytic systems, and energy inputs. While specific, documented green synthetic routes for this exact molecule are not extensively detailed in publicly available research, we can extrapolate from established green methodologies for analogous aromatic amines.

A key principle of green chemistry is the use of safer, more environmentally benign solvents. Traditional syntheses of similar amines often rely on volatile organic compounds (VOCs) such as dichloromethane, toluene, or tetrahydrofuran. A greener approach would prioritize the use of water, supercritical fluids (like CO2), or bio-derived solvents such as ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or cyclopentyl methyl ether (CPME). These solvents offer reduced toxicity, lower environmental persistence, and in some cases, can be recycled more efficiently.

The development and implementation of novel catalytic systems represent another cornerstone of green synthetic design. For the reductive amination step, which is a common method for producing such amines from a corresponding ketone (2-chloro-3-methoxyacetophenone), traditional methods might use stoichiometric reducing agents like sodium borohydride, which generate significant waste. Green catalytic approaches would favor catalytic hydrogenation using heterogeneous catalysts (e.g., Palladium on carbon, Platinum oxide) with molecular hydrogen. These catalysts can be easily recovered and reused, minimizing waste. Furthermore, transfer hydrogenation, using safer hydrogen donors like formic acid or isopropanol, offers an alternative to the direct use of hydrogen gas.

Biocatalysis, utilizing enzymes such as transaminases, presents a highly attractive green alternative. Transaminases can catalyze the conversion of a ketone to the corresponding amine with high enantioselectivity, using an amino donor in an aqueous medium under mild temperature and pH conditions. This approach eliminates the need for harsh reagents and heavy metal catalysts, significantly improving the green profile of the synthesis.

Energy efficiency is another critical consideration. The use of microwave irradiation or ultrasound as energy sources can dramatically reduce reaction times and, consequently, energy consumption compared to conventional heating methods. These techniques can also enhance reaction yields and selectivity.

To illustrate the potential improvements offered by green chemistry, the following table compares a hypothetical traditional synthesis with a potential green alternative for the production of 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine.

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches

| Parameter | Traditional Approach | Green Chemistry Approach | Green Advantage |

| Solvent | Dichloromethane (DCM) or Toluene | Water, Ethanol, or 2-MeTHF | Reduced toxicity, biodegradability, lower environmental impact. |

| Reducing Agent | Sodium Borohydride (NaBH4) | Catalytic Hydrogenation (H2/Pd/C) or Biocatalysis (Transaminase) | High atom economy, recyclable catalyst, reduced inorganic waste, mild conditions. |

| Catalyst | Stoichiometric | Heterogeneous catalyst or Enzyme | Reusability, high selectivity, lower catalyst loading, biodegradable. |

| Energy Input | Conventional heating (reflux) | Microwave irradiation or Ambient temperature (for biocatalysis) | Reduced energy consumption, shorter reaction times. |

| Waste | Significant inorganic salt waste | Minimal, primarily water or recyclable solvent | Reduced disposal costs and environmental burden. |

By systematically applying these green chemistry principles, the synthesis of 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine can be designed to be more sustainable, safer, and economically viable. Future research and process development should focus on the practical implementation and optimization of these greener methodologies.

Stereochemical Investigations and Control

Chirality of the Ethan-1-amine Moiety

The structure of 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine features a single stereocenter, rendering the molecule chiral. This chiral center is located at the carbon atom of the ethylamine (B1201723) side chain, which is bonded to four different substituents:

A hydrogen atom

A methyl group (-CH₃)

An amino group (-NH₂)

A 2-chloro-3-methoxyphenyl group

The presence of this asymmetric carbon atom means that the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-1-(2-Chloro-3-methoxyphenyl)ethan-1-amine and (S)-1-(2-Chloro-3-methoxyphenyl)ethan-1-amine. While enantiomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents, they differ in their interaction with plane-polarized light (optical activity) and their binding affinity to other chiral molecules, such as biological receptors.

Methods for Determination of Enantiomeric Purity

Assessing the enantiomeric purity (or enantiomeric excess, ee) of a sample of 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine is crucial. Chromatographic techniques are the primary methods employed for this purpose, offering high resolution and accuracy.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating the enantiomers of chiral compounds. derpharmachemica.com The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and successful for a broad range of chiral molecules. derpharmachemica.commdpi.com For a compound like 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine, method development would typically involve screening various polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) with different mobile phases. Both normal-phase (using eluents like hexane/isopropanol) and reversed-phase conditions (using eluents like water/acetonitrile (B52724)/methanol) can be explored to achieve optimal separation. mdpi.comscience.gov Additives such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) are often included in the mobile phase in small concentrations to improve peak shape and resolution, especially for amines.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Chiralpak® AD-H, Chiralcel® OD-H | Provides a chiral environment for separation. |

| Mobile Phase | Hexane/Isopropanol (B130326)/DEA (e.g., 90:10:0.1 v/v/v) | Elutes the enantiomers from the column at different rates. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and analysis time. |

| Temperature | 25 - 40 °C | Affects separation efficiency and selectivity. |

| Detection | UV at 254 nm or 280 nm | Monitors the elution of the compounds. |

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative and complementary technique to HPLC for chiral separations. chromatographyonline.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often mixed with a small amount of an organic modifier (co-solvent) like methanol (B129727) or ethanol. scribd.com This technique is known for its high efficiency, fast analysis times, and reduced solvent consumption, making it a "greener" analytical method. chromatographyonline.com

Similar to HPLC, SFC relies on chiral stationary phases to resolve enantiomers. Polysaccharide-based CSPs are also widely and successfully used in SFC. images-monotaro.com The high diffusivity and low viscosity of supercritical fluids can lead to faster separations and higher throughput compared to HPLC. chromatographyonline.com The optimization of SFC methods involves adjusting parameters such as back pressure, temperature, and the composition and concentration of the co-solvent and any additives. sci-hub.seresearchgate.net

Table 2: Illustrative Chiral SFC Parameters for Enantiomeric Purity Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Lux® Cellulose-1, Lux® i-Amylose-1 | Chiral stationary phase for enantioseparation. |

| Mobile Phase | CO₂ / Methanol with an additive (e.g., 85:15 v/v) | Supercritical fluid mobile phase for rapid elution. |

| Additive | Isopropylamine (IPA) or Ammonium (B1175870) Acetate | Improves peak shape and resolution for basic compounds. sci-hub.se |

| Flow Rate | 2.0 - 5.0 mL/min | Enables fast analysis times. |

| Back Pressure | 100 - 200 bar | Maintains the CO₂ in a supercritical state. |

| Temperature | 35 - 45 °C | Influences selectivity and fluid properties. |

| Detection | UV or Mass Spectrometry (MS) | Detects the separated enantiomers. |

Strategies for Absolute Configuration Assignment

Once the enantiomers of 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine are separated, it is necessary to assign the absolute configuration (R or S) to each. Several strategies can be employed for this purpose.

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule. It requires obtaining a suitable single crystal of one of the enantiomers, often as a salt with a chiral or achiral co-former (e.g., tartaric acid). The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of atoms in the molecule, providing unambiguous assignment of the R or S configuration. nih.govresearchgate.net

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimentally obtained spectrum with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the sample can be determined. researchgate.net

Chemical Correlation: This method involves chemically transforming the enantiomer of unknown configuration into a compound whose absolute configuration is already known, or vice versa. The reaction pathway must not affect the stereocenter. For instance, if the (R)-enantiomer of a structurally similar compound is known, a comparison of their optical rotations or chiral HPLC retention orders can provide a strong indication of the configuration.

Chiral Derivatization (e.g., Mosher's Method): This involves reacting the amine with a chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomers. researchgate.net The resulting diastereomers can be analyzed by NMR spectroscopy (¹H or ¹⁹F NMR). The differences in the chemical shifts of the protons or fluorine atoms near the newly formed chiral ester linkage can be used to deduce the absolute configuration of the original amine. mdpi.com A similar approach is the competing enantioselective acylation (CEA) reaction coupled with LC/MS analysis. mdpi.com

Mechanistic Elucidation of Chemical Reactivity

Reaction Pathways in C-N Bond Formation

The formation of the pivotal carbon-nitrogen bond in 1-(2-chloro-3-methoxyphenyl)ethan-1-amine can be achieved through several synthetic routes. The most prominent among these are reductive amination and nucleophilic substitution, each following distinct mechanistic pathways.

Reductive amination is a highly efficient and widely used method for synthesizing amines from carbonyl compounds. nih.gov For the synthesis of 1-(2-chloro-3-methoxyphenyl)ethan-1-amine, the process commences with the precursor ketone, 2-chloro-3-methoxyacetophenone. The reaction proceeds through a two-part mechanism. nih.gov

The first step is the formation of an imine intermediate. nih.govyoutube.com The ketone reacts with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt like ammonium chloride, under mildly acidic conditions (pH ~4-5). youtube.com The acid catalyzes the reaction by protonating the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the nitrogen of the amine. This is followed by dehydration to yield a protonated imine, known as an iminium ion. The iminium ion exists in equilibrium with the ketone and amine. liv.ac.uk

The second step is the reduction of the C=N double bond of the imine/iminium ion. nih.gov This is accomplished using a reducing agent that is selective for the iminium ion over the ketone, allowing for a one-pot reaction. liv.ac.uk Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose, as it is less reactive towards ketones at neutral or slightly acidic pH but readily reduces the more electrophilic iminium ion. youtube.com The hydride (H⁻) from the reducing agent attacks the electrophilic carbon of the iminium ion, cleaving the π-bond and forming the final amine product.

The general mechanism is outlined below:

Imine/Iminium Ion Formation:

2-chloro-3-methoxyacetophenone + NH₃ ⇌ Iminium Ion + H₂O

Reduction:

Iminium Ion + [H⁻] (from reducing agent) → 1-(2-chloro-3-methoxyphenyl)ethan-1-amine

Table 1: Common Reducing Agents for Reductive Amination This table is interactive. Click on the headers to sort.

| Reducing Agent | Typical Conditions | Selectivity Notes |

|---|---|---|

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727), pH 4-6 | Highly selective for iminium ions over ketones/aldehydes. youtube.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid | Milder, non-toxic alternative to NaBH₃CN; effective for a wide range of substrates. |

| Hydrogen (H₂) with Metal Catalyst | Pd/C, Raney Ni, PtO₂ | Can also reduce other functional groups; requires pressure equipment. |

An alternative pathway to the C-N bond involves a nucleophilic substitution reaction. This route requires a precursor where the benzylic carbon is attached to a suitable leaving group. For instance, starting from 1-(2-chloro-3-methoxyphenyl)ethan-1-ol, the hydroxyl group can be converted into a better leaving group (e.g., a tosylate or a halide).

The mechanism would likely proceed via an Sₙ2 pathway, especially if a primary amine or ammonia is used as the nucleophile. In this case, the amine's lone pair of electrons would perform a backside attack on the electrophilic benzylic carbon, displacing the leaving group in a single, concerted step. ncert.nic.in This process results in an inversion of stereochemistry if the starting material is chiral.

Step 1 (Activation): R-OH + Activating Agent → R-OLG (where LG is a good leaving group)

Step 2 (Substitution): NH₃ + R-OLG → [R-NH₃]⁺LG⁻ → R-NH₂ + H-LG

Given the presence of the phenyl ring, an Sₙ1 mechanism is also plausible, particularly with secondary or tertiary amine nucleophiles or under conditions that favor carbocation formation (polar protic solvents). In this two-step process, the leaving group departs first, forming a resonance-stabilized benzylic carbocation. The nucleophilic amine then attacks the planar carbocation, typically resulting in a racemic mixture of the product. The stability of this carbocation is influenced by the electronic effects of the ring substituents.

Influence of Ortho-Chloro and Meta-Methoxy Substituents on Reaction Kinetics and Regioselectivity

The rate and outcome of the reactions to form 1-(2-chloro-3-methoxyphenyl)ethan-1-amine are significantly modulated by the electronic properties of the ortho-chloro and meta-methoxy substituents on the phenyl ring.

The meta-methoxy group is strongly electron-donating through resonance (+R) and weakly electron-withdrawing inductively (-I). libretexts.org Its powerful resonance effect makes it a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. libretexts.org

In the context of reductive amination , these substituents influence the electrophilicity of the ketone's carbonyl carbon.

The ortho-chloro group's strong inductive withdrawal increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. This would be expected to increase the rate of the initial imine formation step.

The meta-methoxy group's influence is less direct. Its electron-donating resonance effect primarily increases electron density at the ortho and para positions (carbons 2, 4, and 6 relative to the methoxy (B1213986) group). Its effect on the meta-positioned carbonyl group (at carbon 1) is primarily a weak inductive withdrawal, which would slightly increase reactivity.

In a potential Sₙ1-type nucleophilic substitution , the stability of the intermediate benzylic carbocation is paramount.

The ortho-chloro group can stabilize the adjacent carbocation through resonance by donating a lone pair of electrons, despite its inductive withdrawal. pressbooks.pub

The meta-methoxy group cannot directly stabilize the benzylic carbocation through resonance, as the positive charge does not delocalize onto the carbon bearing the methoxy group. Its influence would be limited to its weak inductive effect.

Table 2: Summary of Substituent Electronic Effects This table is interactive. Click on the headers to sort.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence (EAS) |

|---|---|---|---|---|---|

| Chloro (-Cl) | Ortho | Electron-withdrawing (-I) | Electron-donating (+R, weak) | Deactivating | Ortho, Para pressbooks.pub |

Catalytic Cycles in Asymmetric Transformations

Producing a single enantiomer of 1-(2-chloro-3-methoxyphenyl)ethan-1-amine is of significant interest, and this is typically achieved through asymmetric catalysis. Asymmetric reductive amination (ARA) is a powerful strategy that generates chiral amines directly from prochiral ketones. liv.ac.ukresearchgate.net This can be accomplished using either chiral metal complexes or enzymes.

A representative catalytic cycle for ARA using a chiral transition metal catalyst (e.g., Iridium or Rhodium complexed with a chiral ligand) involves the following key steps:

Imine Formation: As in the non-catalytic variant, the ketone (2-chloro-3-methoxyacetophenone) and amine (e.g., ammonia) react in situ to form the prochiral imine.

Catalyst Activation/Coordination: The chiral catalyst coordinates to the imine, creating a chiral environment around the C=N bond. This coordination differentiates the two prochiral faces of the imine.

Stereoselective Hydride Transfer: A hydride source (often H₂ gas in transfer hydrogenation) delivers a hydride to one specific face of the coordinated imine. The steric and electronic properties of the chiral ligand dictate which face is more accessible, leading to the preferential formation of one enantiomer of the amine.

Product Release and Catalyst Regeneration: The resulting chiral amine product dissociates from the metal center, regenerating the active catalyst, which can then enter another cycle.

Alternatively, biocatalytic ARA using engineered amine dehydrogenases (AmDHs) offers high enantioselectivity. researchgate.netresearchgate.net The catalytic cycle is analogous, with the enzyme's chiral active site controlling the stereochemical outcome of the hydride transfer from a cofactor (like NADH) to the imine intermediate. researchgate.net

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are at the heart of modern chemical theory, providing detailed information about electron distribution and energy levels, which govern the molecule's stability and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of many-body systems. For 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to optimize the molecule's geometry to its lowest energy state. This process yields critical data, including bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. Such calculations are fundamental for all subsequent computational analyses. researchgate.netresearchgate.netresearchgate.netuni-muenchen.decapes.gov.br

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.comlibretexts.orgtaylorandfrancis.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.orgresearchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine, the analysis would reveal the spatial distribution of these orbitals, highlighting the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

A hypothetical data table for the FMO analysis of 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine, based on general principles for similar molecules, is presented below.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -8.50 |

| LUMO Energy | -0.50 |

| HOMO-LUMO Gap | 8.00 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. rsc.orgmdpi.comnih.gov It illustrates the regions of positive and negative electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, corresponding to areas rich in electrons and prone to electrophilic attack (e.g., lone pairs on oxygen and nitrogen atoms). Blue-colored regions signify positive potential, indicating electron-deficient areas susceptible to nucleophilic attack (e.g., hydrogen atoms attached to heteroatoms). For 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine, the MEP map would highlight the electrophilic nature of the amine hydrogens and the nucleophilic character of the methoxy (B1213986) oxygen and the amine nitrogen.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. uni-muenchen.dewisc.edunih.govnih.gov This analysis provides insights into intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability. For 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine, NBO analysis would quantify the stabilization energies associated with electron delocalization from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of adjacent bonds.

A hypothetical data table summarizing key NBO interactions is shown below.

Table 2: Hypothetical NBO Analysis Data

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) | σ*(C-C) | 5.20 |

| LP (O) | σ*(C-C)aryl | 2.50 |

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms and the bonds between them. researchgate.net This method can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) based on the properties of the electron density at the bond critical points (BCPs). For 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine, QTAIM analysis would provide a quantitative description of the bonding within the molecule, including the strengths of the C-Cl, C-O, and C-N bonds.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its behavior over time. nih.govnih.govpeerj.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, interactions with solvent molecules, and other dynamic processes. For 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine, an MD simulation in a solvent like water would reveal its conformational preferences and how it interacts with the surrounding solvent molecules, providing a more complete understanding of its behavior in a realistic chemical environment.

5.3. Theoretical Studies on Substituent Effects on Conformation and Reactivity

The conformation of the ethylamine (B1201723) side chain relative to the substituted phenyl ring is a key determinant of the molecule's properties. For phenethylamine (B48288) derivatives, the side chain can adopt several conformations, primarily described by the torsion angle between the phenyl ring and the amino group. The two most common conformations are the trans (anti) and gauche (syn) forms. In the trans conformation, the amino group is extended away from the ring, while in the gauche conformation, it is folded back towards the ring. Quantum mechanical calculations, such as the Perturbative Configuration Interaction using Localized Orbitals (PCILO) method, have been employed to study a series of phenethylamines, revealing that for many, the trans and two gauche conformers have nearly equivalent energies. However, more advanced ab initio calculations suggest a slight preference for the gauche conformation in the isolated molecule. The presence of substituents on the aromatic ring can shift this conformational equilibrium.

The chloro group at the ortho position and the methoxy group at the meta position in 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine exert distinct influences. The chloro group is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The methoxy group, conversely, is an electron-donating group through resonance and directs electrophiles to the ortho and para positions. The interplay of these electronic effects influences the electron density distribution on the aromatic ring and, consequently, its reactivity.

Furthermore, the steric bulk of the substituents plays a crucial role. The chloro group at the ortho position can sterically hinder the rotation of the ethylamine side chain, potentially raising the energy barrier for certain conformations. Similarly, the conformation of the methoxy group itself is subject to steric effects. Studies on substituted phenethylamines have shown that methoxy groups flanked by two ortho substituents tend to adopt an out-of-plane conformation relative to the aromatic ring. While the methoxy group in 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine has only one ortho substituent (the chloro group), steric repulsion between the chloro and methoxy groups can still influence the preferred dihedral angle of the methoxy group with respect to the ring.

Computational studies on related substituted aromatic compounds provide insights into how these substituent effects can be quantified. For instance, DFT calculations on substitutedparacyclophanes have shown that both electron-donating and electron-withdrawing substituents can increase the strain enthalpy of the molecule. This suggests that the substitution pattern on the phenyl ring of 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine likely introduces ring strain that affects its geometry.

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. For 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would display signals for the three protons on the phenyl ring. The aliphatic region would contain signals for the methine (CH), amine (NH₂), and methyl (CH₃) protons of the ethanamine side chain, along with the characteristic singlet for the methoxy (B1213986) (OCH₃) group protons. The integration of these signals provides the ratio of protons of each type, while the splitting patterns (multiplicity) reveal adjacent proton-proton couplings. chemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Signals for 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine Note: Predicted chemical shifts (δ) are estimates and can vary based on solvent and experimental conditions. sigmaaldrich.comsigmaaldrich.com

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Aromatic-H | ~ 6.8 - 7.4 | Multiplet (m) | 3H |

| Amine (NH₂) | Variable, broad singlet (br s) | 2H | |

| Methine (CH) | ~ 4.1 - 4.5 | Quartet (q) | 1H |

| Methoxy (OCH₃) | ~ 3.8 - 4.0 | Singlet (s) | 3H |

| Methyl (CH₃) | ~ 1.3 - 1.6 | Doublet (d) | 3H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine would produce a distinct signal. The spectrum is expected to show nine signals: six for the aromatic carbons, one for the methoxy carbon, and two for the carbons of the ethylamine (B1201723) side chain (methine and methyl carbons). The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. np-mrd.orgorganicchemistrydata.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Signals for 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine Note: Predicted chemical shifts (δ) are estimates and can vary based on solvent and experimental conditions. sigmaaldrich.comsigmaaldrich.com

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aromatic (C-Cl) | ~ 125 - 135 |

| Aromatic (C-O) | ~ 150 - 160 |

| Aromatic (C-H) | ~ 110 - 130 |

| Aromatic (C-C) | ~ 135 - 145 |

| Methine (CH) | ~ 50 - 60 |

| Methoxy (OCH₃) | ~ 55 - 65 |

| Methyl (CH₃) | ~ 20 - 30 |

Two-dimensional (2D) NMR experiments are powerful tools for establishing atomic connectivity within a molecule, resolving signal overlap, and confirming assignments made from 1D spectra. mdpi.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine, a key cross-peak would be observed between the methine (CH) proton and the methyl (CH₃) protons of the ethylamine group, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbon atoms to which they are directly attached. columbia.eduemerypharma.com This technique would definitively link the proton signals to their corresponding carbon signals, for example, connecting the methine proton signal to the methine carbon signal and each aromatic proton to its respective aromatic carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.educolumbia.edu This is crucial for assembling the complete molecular structure. For instance, HMBC would show correlations from the methoxy protons to the C3 carbon of the phenyl ring, and from the benzylic methine proton to the C1, C2, and C6 carbons of the aromatic ring, confirming the position of the ethylamine side chain relative to the substituents.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass. This precision allows for the determination of its elemental formula, distinguishing it from other compounds with the same nominal mass. For 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine (C₉H₁₂ClNO), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass to the calculated theoretical mass. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable as M and M+2 peaks. uni.lu

Table 3: Predicted HRMS Data for 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine

| Formula | Adduct | Calculated m/z |

| C₉H₁₂³⁵ClNO | [M+H]⁺ | 186.0680 |

| C₉H₁₂³⁷ClNO | [M+H]⁺ | 188.0651 |

Liquid Chromatography-Mass Spectrometry is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net In the analysis of 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine, LC-MS would be employed to separate the compound from impurities or other components in a mixture. mdpi.comnih.gov Following separation, the mass spectrometer provides detection and confirmation of the compound's identity based on its mass-to-charge ratio. This technique is highly sensitive and selective, making it suitable for both qualitative and quantitative analysis in complex matrices. chromatographyonline.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile, and high molecular weight compounds. It allows for the ionization of molecules directly from a solution into the gas phase, which can then be analyzed by a mass spectrometer.

Application to 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine:

For 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine , ESI-MS in positive ion mode would be the standard method of analysis. The primary amine group is basic and would readily accept a proton from the solvent (typically a protic solvent like methanol (B129727) or acetonitrile (B52724) with a small amount of formic acid) to form the protonated molecule, [M+H]⁺.

The expected key observation in the ESI-MS spectrum would be the isotopic pattern of the protonated molecule. Due to the presence of a chlorine atom, two characteristic peaks would be anticipated for the [M+H]⁺ ion: one for the molecule containing the ³⁵Cl isotope and another, approximately one-third the intensity, for the molecule containing the ³⁷Cl isotope, separated by about 2 Da.

Hypothetical ESI-MS Data Table:

| Ion | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) | Relative Abundance | Information Provided |

| [M+H]⁺ | 186.0680 | 188.0651 | ~3:1 | Confirms molecular weight and presence of one chlorine atom. |

| [M+Na]⁺ | 208.0499 | 210.0470 | ~3:1 | Possible sodium adduct, further confirming molecular weight. |

Note: The m/z values are calculated based on the monoisotopic masses of the elements. The actual experimental values may vary slightly.

Further analysis using tandem mass spectrometry (MS/MS) would involve selecting the [M+H]⁺ ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. This would provide valuable structural information by revealing characteristic fragmentation patterns, such as the loss of the amino group or cleavage of the ethyl side chain.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. This is achieved by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the bonds within the molecule.

Anticipated IR/FTIR Profile for 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine:

As a primary amine, 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine would exhibit characteristic N-H stretching vibrations. Aromatic C-H and C=C stretching bands, as well as C-O and C-Cl stretching vibrations, would also be expected.

Expected Characteristic IR/FTIR Absorption Bands:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3400-3250 | Medium (two bands) |

| C-H Stretch (aromatic) | Aryl Ring | 3100-3000 | Medium to Weak |

| C-H Stretch (aliphatic) | -CH-CH₃ | 2975-2850 | Medium |

| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1650-1580 | Medium to Strong |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium (multiple bands) |

| C-O Stretch (aryl-alkyl ether) | Ar-O-CH₃ | 1275-1200 (asymmetric) & 1075-1020 (symmetric) | Strong |

| C-N Stretch | Aliphatic Amine | 1250-1020 | Medium to Weak |

| C-Cl Stretch | Aryl Halide | 1100-1000 | Strong |

| C-H Bend (out-of-plane) | Substituted Benzene (B151609) | 900-675 | Strong |

Note: These are general ranges and the exact peak positions and intensities would be influenced by the specific molecular structure and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The wavelengths of maximum absorbance (λ_max) are characteristic of the types of chromophores present.

Expected UV-Vis Characteristics for 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine:

The chromophore in this molecule is the substituted benzene ring. The presence of the chloro, methoxy, and aminoethyl substituents on the aromatic ring will influence the energies of the π → π* transitions. Aryl amines typically show a primary absorption band around 230-240 nm and a secondary, less intense band around 280-290 nm. The exact positions and intensities of these bands are sensitive to the substitution pattern and the solvent used for analysis.

Hypothetical UV-Vis Absorption Data:

| Solvent | λ_max 1 (nm) | Molar Absorptivity (ε₁) | λ_max 2 (nm) | Molar Absorptivity (ε₂) | Transition Type |

| Ethanol | ~235 | High | ~285 | Low to Medium | π → π |

| Hexane | ~232 | High | ~282 | Low to Medium | π → π |

Note: These values are estimations based on similar aromatic amines. Experimental verification is required.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Potential for XRD Analysis of 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine:

If a suitable single crystal of 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine or a salt thereof (e.g., hydrochloride) could be grown, XRD analysis would provide a wealth of structural information. Key findings would include:

Confirmation of Connectivity: Unambiguous confirmation of the atomic connections, including the substitution pattern on the benzene ring.

Conformation: The preferred conformation of the ethanamine side chain relative to the aromatic ring.

Bond Parameters: Precise measurements of C-C, C-N, C-O, and C-Cl bond lengths and the angles between them.

Intermolecular Interactions: In the solid-state lattice, the primary amine and the methoxy group could act as hydrogen bond donors and acceptors, respectively. XRD would reveal the network of these interactions, which governs the crystal packing.

Currently, there are no published crystal structures for 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine in the Cambridge Structural Database (CSD) or other publicly available resources.

In-Depth Analysis of the Chemical Transformations of 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine

The study of 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine, a substituted phenethylamine (B48288) derivative, reveals a versatile scaffold for a variety of chemical transformations. Its primary amine and substituted phenyl ring offer multiple sites for derivatization, making it a valuable building block in synthetic organic chemistry. This article explores the key chemical transformations and derivatization studies involving this compound, focusing on functional group interconversions, amide and imine formation, and its application in the synthesis of heterocyclic systems.

Chemical Transformations and Derivatization Studies

The chemical reactivity of 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine is primarily centered around the nucleophilic nature of the primary amine and the potential for electrophilic substitution on the aromatic ring. The presence of the chloro and methoxy (B1213986) substituents on the phenyl ring influences the regioselectivity of these reactions.

The primary amine group is a key functional handle for a wide array of chemical modifications. Standard organic transformations can be applied to convert the amine into other functional groups, although specific literature examples for this exact compound are not prevalent in broad searches. In principle, reactions such as diazotization followed by substitution could be employed to replace the amine with other functionalities like hydroxyl, halide, or cyano groups. However, without specific documented examples, these remain theoretical applications of well-established organic reactions.

The reaction of the primary amine of 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, readily forms amide linkages. This is a fundamental and widely utilized transformation in organic synthesis. The general process involves the nucleophilic attack of the amine onto the carbonyl carbon of the acylating agent.

A representative, though general, procedure for amide synthesis involves dissolving the amine and triethylamine (B128534) (acting as a base) in a solvent like dichloromethane. An appropriate acid chloride is then added dropwise, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction. The reaction mixture is typically stirred for several hours to ensure completion.

While specific studies detailing a wide range of amide derivatives from 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine are not extensively documented in readily accessible literature, the principles of amide bond formation are well-established. For instance, acylation with 2-chloro-2-phenylacetyl chloride in the presence of a base would be expected to yield the corresponding N-(1-(2-chloro-3-methoxyphenyl)ethyl)-2-chloro-2-phenylacetamide. mdpi.com

Table 1: General Conditions for Amide Formation

| Reactants | Reagents & Conditions | Product Type |

|---|---|---|

| Primary Amine, Acid Chloride | Base (e.g., Triethylamine), Catalyst (e.g., DMAP), Solvent (e.g., CH2Cl2) | N-Substituted Amide |

The condensation of 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. This reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product. The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond.

The formation of Schiff bases is a cornerstone of many synthetic pathways and is influenced by factors such as the steric and electronic properties of both the amine and the carbonyl compound. While specific examples involving 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine are not detailed in the available search results, the general mechanism is well-understood. The reaction is often catalyzed by either acid or base.

The structure of 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine, being a β-arylethylamine derivative, makes it a suitable precursor for the synthesis of various heterocyclic compounds, particularly isoquinolines. Two classical reactions for this purpose are the Bischler-Napieralski and Pictet-Spengler reactions.

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgsigmaaldrich.com This reaction would first require the acylation of 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine to form the corresponding amide. The subsequent cyclization would lead to a 3,4-dihydroisoquinoline (B110456) derivative. The electron-donating methoxy group on the phenyl ring would facilitate the electrophilic aromatic substitution, while the chloro group would influence the regioselectivity of the ring closure.

The Pictet-Spengler reaction is another powerful method for synthesizing tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. google.com The reaction proceeds through an intermediate iminium ion, which then undergoes electrophilic attack on the aromatic ring. The success of this reaction is highly dependent on the nucleophilicity of the aromatic ring. The methoxy group at the 3-position would activate the ring for this transformation.

The substituents on the phenyl ring of 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine play a crucial role in directing the regioselectivity of its reactions. The methoxy group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. In electrophilic aromatic substitution reactions, the position of attack would be determined by the combined directing effects of these two groups.

Chemoselectivity comes into play when multiple reactive sites are present. For instance, in reactions involving both the amine and the aromatic ring, the conditions can often be tuned to favor reaction at one site over the other. For example, acylation of the amine is typically a much faster and more facile reaction than electrophilic substitution on the ring under standard conditions.

Applications As a Key Synthetic Intermediate and Building Block

Role in the Construction of Complex Organic Scaffolds

The strategic placement of chloro and methoxy (B1213986) substituents on the phenyl ring, combined with the chiral ethylamine (B1201723) side chain, positions 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine as a versatile intermediate for the synthesis of complex organic molecules. Substituted phenethylamines are integral components of numerous biologically active compounds and natural products wikipedia.orgacs.orgnih.govnih.gov. The chloro and methoxy groups on the aromatic ring can be modified through various organic reactions, allowing for the elaboration of the molecular structure.

The amine functionality itself is a key reactive handle. It can participate in a wide array of chemical transformations, including amide bond formation, alkylation, and reductive amination, to build more complex structures. The presence of the chlorine atom allows for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the assembly of complex molecular architectures found in pharmaceuticals and materials science.

For instance, the general class of α-haloketones and chlorinated acetophenones, which share structural motifs with the precursor ketone to the title amine, are recognized as useful building blocks for a variety of compounds due to their high reactivity and ability to undergo selective transformations nih.gov. This highlights the synthetic potential embedded in the substituted phenyl portion of the molecule.

Precursor for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry, constituting a significant portion of FDA-approved drugs and biologically active natural products nih.gov. 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine serves as a potent precursor for the synthesis of various heterocyclic systems, particularly those containing nitrogen, such as quinolines and pyrimidines.

Synthesis of Quinolines: The quinoline core is present in many pharmaceuticals, including antimalarial and anti-inflammatory agents acgpubs.orgresearchgate.net. One of the classical methods for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group acgpubs.orgresearchgate.netuop.edu.pk. While the title compound itself is not a direct precursor in the Friedländer synthesis, its structural elements are relevant to other established quinoline syntheses like the Skraup or Doebner-von Miller reactions, which utilize anilines and α,β-unsaturated carbonyl compounds researchgate.netuop.edu.pkjptcp.com. The amine group of 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine, or a derivative, could potentially react with appropriate dicarbonyl compounds or their equivalents to form substituted quinolines.

Synthesis of Pyrimidines: Pyrimidines are another critical class of heterocycles, forming the core of nucleobases in DNA and RNA bu.edu.egheteroletters.orgresearchgate.net. The most common synthetic route to pyrimidines involves the condensation of a three-carbon bifunctional unit with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine bu.edu.egresearchgate.netgrowingscience.com. The ethylamine portion of the title compound, after suitable modification to a 1,3-dicarbonyl or related synthon, could be utilized in the construction of the pyrimidine ring. The substituted phenyl group would then be incorporated as a key substituent on the heterocyclic core, influencing the final molecule's biological and physical properties.

The table below illustrates potential heterocyclic systems that could be synthesized from precursors structurally related to 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine.

| Heterocyclic System | General Synthetic Precursors | Potential Role of the Amine |

| Quinoline | 2-Aminoaryl ketone + Methylene ketone | The amine could be part of a modified aniline precursor. |

| Pyrimidine | 1,3-Dicarbonyl compound + Amidine/Urea | The ethylamine backbone could be elaborated into the C-C-C fragment. |

| Aziridine | Chloroamine + Base | The amine can be converted to a chloroamine for subsequent cyclization. nih.gov |

| Pyrrole | Primary amine + 1,4-Dicarbonyl compound | The amine can act as the nitrogen source in the Paal-Knorr synthesis. |

Intermediate in Chiral Compound Synthesis

Chiral amines are of paramount importance in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule often dictates its biological activity nih.govnih.govyale.edu. Around 40-45% of small molecule pharmaceuticals contain chiral amine fragments nih.gov. 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine, being a chiral molecule itself, is a valuable intermediate for the synthesis of other enantiomerically pure compounds.

It can be employed in several ways in asymmetric synthesis:

As a resolving agent: In its enantiomerically pure form, it can be used to separate racemic mixtures of chiral carboxylic acids by forming diastereomeric salts that can be separated by crystallization.

As a chiral auxiliary: The amine can be temporarily incorporated into a prochiral molecule to direct a subsequent stereoselective reaction. After the desired stereocenter is set, the auxiliary can be cleaved and recovered. Chiral auxiliaries like pseudoephedrine are widely used for diastereoselective alkylation reactions to produce enantiomerically enriched compounds harvard.edu. The structural similarity of the title amine to these auxiliaries suggests its potential in similar applications. The use of chiral auxiliaries is a well-established strategy in the synthesis of complex molecules, including many FDA-approved drugs harvard.edunih.govresearchgate.netgoogle.comresearchgate.net.

As a chiral building block: The enantiopure amine can be directly incorporated as a key stereocenter in the final target molecule. This is a highly efficient approach as the chirality is carried through the synthetic sequence.

The asymmetric hydrogenation of imines is one of the most direct methods to produce α-chiral amines nih.govacs.org. The precursor imine to 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine can be synthesized from 2-chloro-3-methoxyacetophenone and can undergo asymmetric reduction using a chiral catalyst to yield the desired enantiomer of the amine with high enantiomeric excess.

Development of Catalysts or Ligands Derived from 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine

The development of novel chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. Chiral amines and their derivatives are frequently used as ligands for transition metal catalysts, which are employed in a wide range of enantioselective transformations acs.org. The nitrogen atom of the amine can coordinate to a metal center, and the chiral environment created by the rest of the molecule can induce high stereoselectivity in the catalyzed reaction.

Derivatives of 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine can be envisioned as effective chiral ligands. For example, the amine can be converted into Schiff bases, phosphinamides, or other multidentate ligands that can form stable complexes with various transition metals such as palladium, rhodium, iridium, and copper mst.edunih.govresearchgate.netnih.gov. These metal complexes could then be applied as catalysts in reactions like:

Asymmetric hydrogenation

Heck reactions

Asymmetric alkylations

C-H functionalization

The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be fine-tuned by the chloro and methoxy substituents on the phenyl ring. The steric bulk provided by the substituted phenyl group can also play a crucial role in achieving high levels of enantioselectivity.

The table below summarizes potential ligand types that could be derived from the title amine and their applications in catalysis.

| Ligand Type | Metal Complex | Potential Catalytic Application |

| Schiff Base (Imine) | Palladium(II), Copper(II) | Asymmetric allylic alkylation, cyclopropanation |

| Bis(oxazoline) (BOX) | Copper(II), Zinc(II) | Diels-Alder reactions, aldol reactions |

| Phosphine-Amine | Rhodium(I), Iridium(I) | Asymmetric hydrogenation of ketones and imines |

| Amido Complex | Iron(II), Manganese(II) | Hydrosilylation, alkene polymerization nih.gov |

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine with high enantiomeric purity?

Answer:

A two-step approach is often employed:

Reductive Amination : React 2-chloro-3-methoxyacetophenone with ammonium acetate and a reducing agent (e.g., NaBH or Pd/C under H at 1 atm) to yield the primary amine .

Chiral Resolution : Use chiral auxiliaries (e.g., tartaric acid derivatives) or enzymatic resolution to isolate enantiomers. Monitor purity via chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) .

Critical Parameters : Temperature control during reduction (20–25°C avoids side reactions) and solvent choice (MeOH/EtOH minimizes racemization) .

Advanced: How can researchers resolve contradictions between crystallographic data and computational conformational predictions for this compound?

Answer:

Discrepancies often arise from lattice packing forces or dynamic effects. Follow this workflow:

Experimental Validation : Perform single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement . Compare torsion angles (C-Cl/C-OCH) with DFT-optimized gas-phase structures.

Dynamic Analysis : Conduct variable-temperature NMR to assess conformational flexibility (e.g., coalescence temperatures for rotamers) .

Energy Frameworks : Use CrystalExplorer to model intermolecular interactions (e.g., Cl···H hydrogen bonds) that stabilize non-computed conformers .

Basic: What analytical techniques are optimal for characterizing the hydrochloride salt of this amine?

Answer:

Combine spectroscopic and chromatographic methods:

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). The benzylic CHNH group shows δ 3.2–3.8 ppm (1H) and δ 40–50 ppm (13C) .

- HPLC-MS : Use a C18 column (0.1% TFA in HO/MeCN gradient) with ESI+ detection (expected [M+H]+: 200.6). Validate purity (>98%) .

- Elemental Analysis : Confirm stoichiometry (C:H:N:Cl ratio) within ±0.3% deviation .

Advanced: How do steric and electronic effects of the 2-chloro-3-methoxy substituents influence nucleophilic substitution reactivity?

Answer:

The substituents create an ortho/para-directing but sterically hindered environment:

- Electronic Effects : Cl (σ = 0.23) deactivates the ring, while OCH (σ = -0.12) activates it, leading to competing regioselectivity in reactions like nitration .

- Steric Effects : Substituents at C2 and C3 hinder electrophilic attack at C4. Kinetic studies (e.g., UV-Vis monitoring of nitration) show a 10-fold rate decrease compared to unsubstituted analogs .

Mitigation : Use bulky directing groups (e.g., Bpin) or Lewis acids (BF) to override steric constraints .

Basic: What solvent systems are suitable for recrystallizing this amine to minimize decomposition?

Answer:

- Polar Protic Solvents : Ethanol/water (7:3) at 4°C yields needle-like crystals. Avoid aqueous HCl >1M to prevent hydrolysis of the methoxy group .

- Stability Test : Monitor via TGA/DSC; decomposition onset >150°C indicates thermal stability during drying .

Advanced: How can hydrogen-bonding patterns in the crystal lattice inform solubility and bioavailability predictions?

Answer:

- Graph Set Analysis : Use Mercury software to classify H-bond motifs (e.g., R(8) dimers via NH···Cl interactions). Stronger H-bond networks correlate with lower aqueous solubility .

- Solubility Prediction : Apply the General Solubility Equation (GSE) incorporating melting point (from DSC) and logP (experimental: ~2.1) . Bioavailability decreases with logP >3 due to poor membrane permeability .